1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one 1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501693
InChI: InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3
SMILES:
Molecular Formula: C21H22O11
Molecular Weight: 450.4 g/mol

1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

CAS No.:

Cat. No.: VC16501693

Molecular Formula: C21H22O11

Molecular Weight: 450.4 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one -

Specification

Molecular Formula C21H22O11
Molecular Weight 450.4 g/mol
IUPAC Name 1-hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Standard InChI InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3
Standard InChI Key AVZPRERNBNKYMD-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC

Introduction

Physicochemical Properties

Polarity and Solubility

The compound’s high topological polar surface area (TPSA: 164 Ų) and 11 hydrogen-bond acceptors suggest limited membrane permeability but enhanced water solubility compared to non-glycosylated xanthones. Key parameters include:

PropertyValue
XLogP0.90
Atomic LogP (AlogP)-0.15
Rotatable Bonds5
H-Bond Donors/Acceptors5 / 11

Stability and Reactivity

The presence of multiple hydroxyl and methoxy groups may confer antioxidant activity, while the glycosidic bond could be susceptible to enzymatic hydrolysis in vivo.

Pharmacokinetic Profile

Absorption and Distribution

Predicted ADMET properties (via admetSAR 2.0) highlight challenges in bioavailability:

ParameterValueProbability (%)
Human Intestinal AbsorptionLow58.91
Caco-2 PermeabilityLow82.39
Blood-Brain Barrier PenetrationHigh85.00

Despite moderate oral bioavailability (55.71%), the compound’s high polarity likely restricts intestinal absorption. Paradoxically, its predicted blood-brain barrier penetration suggests potential CNS activity .

Metabolism and Excretion

The compound exhibits strong inhibition of hepatic transporters and cytochrome P450 (CYP) enzymes:

TargetInhibition Probability (%)
OATP1B191.89
OATP1B397.02
CYP3A488.87
CYP2C994.31

These interactions imply a high risk of drug-drug interactions, particularly with substrates of OATP1B1/1B3 (e.g., statins) and CYP3A4/2C9 (e.g., warfarin) .

Toxicity

The compound’s mitochondrial localization (53.82% probability) raises concerns about potential mitochondrial toxicity, a common issue with lipophilic cations. Additionally, inhibition of bile salt export pump (BSEP: 63.80%) may predispose to cholestatic liver injury .

Biological Implications

Structural Analogues and Activity

While no direct studies on this compound exist, structurally related xanthones demonstrate:

  • Antioxidant Activity: Scavenging reactive oxygen species via phenolic hydroxyl groups.

  • Anti-inflammatory Effects: Suppression of NF-κB and COX-2 pathways.

  • Anticancer Potential: Induction of apoptosis in cancer cell lines.

The glycosyl moiety may enhance solubility but reduce membrane permeability compared to aglycone counterparts.

Therapeutic Hypotheses

  • Neuroprotective Agent: Predicted BBB penetration and antioxidant groups suggest potential in neurodegenerative diseases.

  • Hepatotoxicity Risk: BSEP inhibition warrants caution in hepatic applications.

  • Drug Interaction Liability: Strong OATP/CYP inhibition necessitates rigorous interaction studies.

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